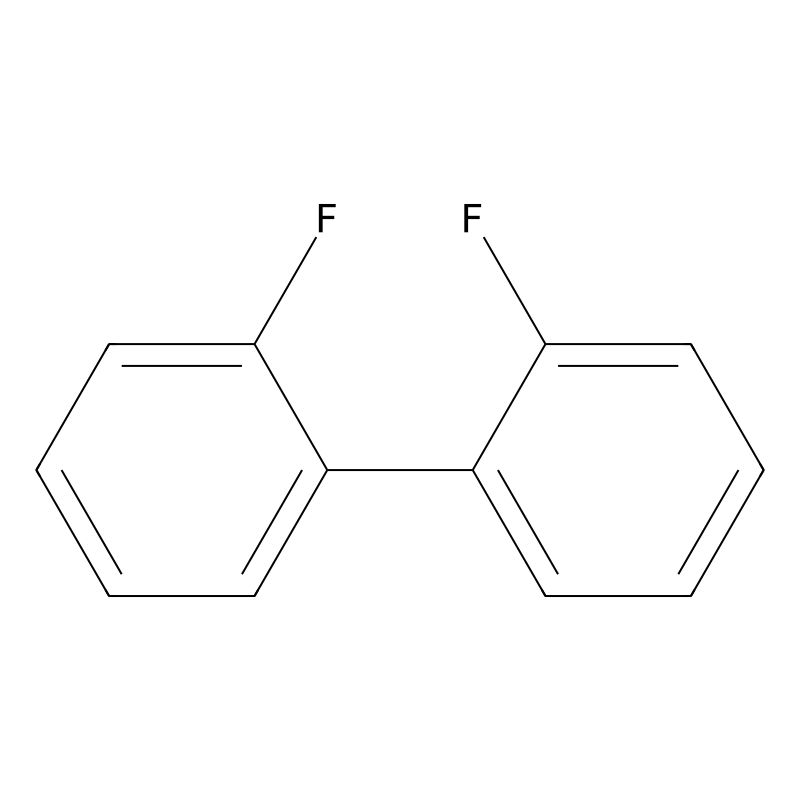

2,2'-Difluorobiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,2'-Difluorobiphenyl is an organic compound with the molecular formula and a molecular weight of 190.1887 g/mol. It is characterized by two phenyl rings connected by a single bond, with two fluorine atoms attached to the second carbon of one of the rings. This compound is also known by several other names, including 1,1'-biphenyl, 2,2'-difluoro- and biphenyl, 2,2'-difluoro-1,1'-biphenyl .

Liquid Crystal Research:

The unique molecular structure of 2,2'-Difluorobiphenyl exhibits liquid crystalline properties. Researchers have investigated its potential use in the development of new liquid crystal materials for various applications, such as:

- Display technology: Liquid crystals are essential components of electronic displays like LCD screens. Studies have explored 2,2'-Difluorobiphenyl as a potential building block for liquid crystal materials with improved performance characteristics, such as wider viewing angles and faster response times [].

Material Science:

The introduction of fluorine atoms into organic molecules can significantly affect their physical and chemical properties. Researchers have investigated 2,2'-Difluorobiphenyl as a model system to understand how fluorine substitution influences:

- Molecular packing: The arrangement of molecules in a solid state can significantly impact material properties. Studies have used 2,2'-Difluorobiphenyl to understand how fluorine substitution affects the packing of molecules in crystalline materials [].

- Thermal properties: The introduction of fluorine atoms can alter the melting point, boiling point, and other thermal properties of organic molecules. Studies have used 2,2'-Difluorobiphenyl to investigate the relationship between fluorine substitution and thermal behavior [].

Organic Synthesis:

,2'-Difluorobiphenyl can serve as a building block for the synthesis of more complex organic molecules. Researchers have employed it in the preparation of:

- Functionalized materials: By introducing various functional groups onto the 2,2'-Difluorobiphenyl scaffold, researchers can create new materials with tailored properties for specific applications [].

- Pharmaceutical compounds: 2,2'-Difluorobiphenyl can serve as a starting material for the synthesis of potential drug candidates by incorporating it into the molecular structure.

- Electrophilic Substitution: The presence of fluorine atoms can direct electrophilic substitution to the ortho and para positions relative to the fluorine substituents.

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under certain conditions.

- Oxidation and Reduction: The compound can be oxidized to form various products depending on the reagents used.

Several methods exist for synthesizing 2,2'-difluorobiphenyl:

- Fluorination of Biphenyl: Biphenyl can be treated with fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents to introduce fluorine atoms at the desired positions.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions between aryl halides and organofluorine compounds can yield 2,2'-difluorobiphenyl.

- Direct Fluorination: Direct fluorination techniques using elemental fluorine or fluorinating agents can also be employed to synthesize this compound efficiently .

2,2'-Difluorobiphenyl serves as a crucial building block in various fields:

- Pharmaceuticals: It is utilized in the synthesis of pharmaceutical intermediates.

- Agrochemicals: The compound is involved in the production of agrochemical products.

- Liquid Crystals: It finds applications in liquid crystal technology due to its unique electronic properties .

Studies on the interactions of 2,2'-difluorobiphenyl with other molecules have revealed insights into its chemical behavior. For instance:

- Nuclear Magnetic Resonance (NMR) Studies: Research has focused on how torsional motion affects NMR chemical shifts in this compound, providing valuable data on its structural dynamics .

- Spectroscopic Analysis: Techniques such as X-ray diffraction have been employed to understand its crystalline structure in both solid and liquid phases .

Several compounds share structural similarities with 2,2'-difluorobiphenyl. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Biphenyl | No fluorine substituents; more hydrophobic | |

| 4-Fluorobiphenyl | One fluorine; different electronic properties | |

| 4,4'-Difluorobiphenyl | Fluorines at para position; different reactivity | |

| 1,1'-Biphenyl | No fluorine; baseline for comparison |

Uniqueness of 2,2'-Difluorobiphenyl:

The positioning of fluorine atoms at the 2-position on one phenyl ring significantly influences its reactivity and physical properties compared to similar compounds. This unique substitution pattern affects its electronic characteristics and makes it a valuable intermediate in organic synthesis.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant